molecular formula C18H17ClN2O3 B3573819 (E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No.: B3573819
M. Wt: 344.8 g/mol
InChI Key: PGBXSLBUVQKVHA-ONNFQVAWSA-N
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Description

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group and a propan-2-ylphenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and 4-propan-2-ylaniline.

    Condensation Reaction: The aldehyde group of 4-chloro-3-nitrobenzaldehyde reacts with the amine group of 4-propan-2-ylaniline under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine undergoes an amidation reaction with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes or signaling.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    (E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethylphenyl)prop-2-enamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide is unique due to the presence of the propan-2-yl group, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-12(2)14-5-7-15(8-6-14)20-18(22)10-4-13-3-9-16(19)17(11-13)21(23)24/h3-12H,1-2H3,(H,20,22)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXSLBUVQKVHA-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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